molecular formula C21H21F3N2O3S B2886170 5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone CAS No. 919019-44-6

5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone

Cat. No. B2886170
CAS RN: 919019-44-6
M. Wt: 438.47
InChI Key: JZCXKBHRWUAGAE-UHFFFAOYSA-N
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Description

5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound is also known as CPI-169 and is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins.

Scientific Research Applications

  • Trifluoromethylsulfonamido Furans Synthesis : A study by Padwa, Rashatasakhon, and Rose (2003) describes the cyclization of 5-hydroxy-substituted pyrrolidinones to produce various substituted sulfonamidofurans, which are related to the compound of interest. The reaction mechanism suggests the formation of an iminium ion, followed by cyclization and reaction with triflic anhydride, leading to the synthesis of indolines and related heterocyclic systems (Padwa, Rashatasakhon, & Rose, 2003).

  • Intramolecular Cyclization of Ketones : Ning, Otani, and Ohwada (2018) investigated the mechanisms of intramolecular cyclization of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, a compound structurally similar to the one of interest. Their study revealed different cyclization products under various conditions, demonstrating the complex reactivity of ketone and enolate forms (Ning, Otani, & Ohwada, 2018).

  • Synthesis of α-Amino Ketones : Miura, Biyajima, Fujii, and Murakami (2012) reported on the synthesis of α-amino ketones from terminal alkynes using a rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles. This process is relevant as it involves transformations of compounds containing sulfonyl and ketone groups (Miura, Biyajima, Fujii, & Murakami, 2012).

  • Cycloaddition Substrates for Indoline Synthesis : Craig, Jones, and Rowlands (2000) described the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, which undergo cyclisation to produce indoline derivatives. This study highlights the potential of sulfonyl-containing compounds in the synthesis of indolines (Craig, Jones, & Rowlands, 2000).

  • Trifluoromethyl-Substituted Cyclization Reactions : Ghavtadze, Fröhlich, and Würthwein (2009) explored cyclization reactions of trifluoromethyl-substituted compounds. Their work demonstrates the varied cyclization reactions under superelectrophilic conditions, which is relevant for understanding the chemical behavior of trifluoromethyl groups in similar compounds (Ghavtadze, Fröhlich, & Würthwein, 2009).

Mechanism of Action

The mechanism of action of this compound is not clear from the available sources. It’s possible that it could have potential therapeutic applications, as is the case with many complex organic compounds.

Future Directions

Trifluoromethyl group-containing compounds have been the focus of much research due to their numerous pharmacological activities . It’s possible that this compound, or similar ones, could be the subject of future research in this area.

properties

IUPAC Name

N-cyclopentyl-1-[3-(trifluoromethyl)benzoyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3S/c22-21(23,24)16-5-3-4-15(12-16)20(27)26-11-10-14-13-18(8-9-19(14)26)30(28,29)25-17-6-1-2-7-17/h3-5,8-9,12-13,17,25H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCXKBHRWUAGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone

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